4-(Bromomethyl)benzylamine hydrobromide
Overview
Description
4-(Bromomethyl)benzylamine hydrobromide is a useful research compound. Its molecular formula is C8H11Br2N and its molecular weight is 280.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
The exact mode of action, biochemical pathways involved, and pharmacokinetics would depend on the specific reaction conditions and the other compounds present. Similarly, the molecular and cellular effects, as well as the influence of environmental factors, would depend on the specific context in which this compound is used .
It’s also important to note that handling and usage of chemical compounds should always follow appropriate safety guidelines .
Biochemical Analysis
Biochemical Properties
4-(Bromomethyl)benzylamine hydrobromide plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. For example, it can react with amino groups on lysine residues, resulting in the formation of stable adducts . These interactions can affect enzyme activity, protein-protein interactions, and other biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, such as kinases and phosphatases, leading to changes in downstream signaling events . Additionally, this compound can affect the expression of genes involved in various cellular functions, including cell growth, differentiation, and apoptosis . These effects can result in altered cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of proteins through the formation of stable adducts with nucleophilic sites . This modification can lead to changes in protein structure and function, affecting enzyme activity and protein-protein interactions. Additionally, the compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites . These interactions can result in changes in metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable when stored at low temperatures, such as 4°C . It can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and protein activity . These effects can persist even after the compound has been removed from the experimental system.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects. These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can influence metabolic pathways, affecting the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components. These localization patterns can influence the compound’s activity and function, affecting various cellular processes.
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]methanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPODHRWGASQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672165 | |
Record name | 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34403-47-9 | |
Record name | 1-[4-(Bromomethyl)phenyl]methanamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34403-47-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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